molecular formula C5H10O5 B117919 L-(+)-Arabinose CAS No. 87-72-9

L-(+)-Arabinose

Cat. No.: B117919
CAS No.: 87-72-9
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-FCAWWPLPSA-N
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Description

L-Arabinose is a naturally occurring aldopentose, a monosaccharide containing five carbon atoms. It is predominantly found in plants, particularly in corn, sweet potatoes, and various other plant materials. L-Arabinose is known for its unique property of having about 50% of the sweetness of sucrose. Unlike other sugars, L-Arabinose is not readily absorbed by the small intestine, making it a calorie-free sweetener .

Mechanism of Action

Target of Action

Arabinopyranoside primarily targets α-L-arabinofuranosidases (EC3.2.1.55), enzymes that play a crucial role in the degradation of lignocelluloses . These enzymes have received increased attention due to their positive effect on the activity of other enzymes acting on lignocelluloses .

Mode of Action

Arabinopyranoside interacts with its targets through a process of hydrolysis. The α-L-arabinofuranosidases cleave α-L-arabinofuranosidic linkages and act synergistically with other hemicellulases and pectic enzymes for the complete hydrolysis of hemicelluloses and pectins . This interaction results in significant changes in the structure and function of the target enzymes, enhancing their activity and effectiveness .

Biochemical Pathways

Arabinopyranoside affects several biochemical pathways, particularly those involved in the degradation of lignocelluloses. L-arabinosyl residues are widely distributed in these polymers as side chains . The presence of these side chains restricts the enzymatic hydrolysis of hemicelluloses and pectins . Arabinopyranoside, through its action on α-L-arabinofuranosidases, facilitates the hydrolysis of these polymers, thereby affecting the overall biochemical pathway of lignocellulose degradation .

Pharmacokinetics

It’s worth noting that the bioavailability of similar compounds, such as myricetin, is known to be low due to scarce absorption

Result of Action

The action of Arabinopyranoside results in the enhanced degradation of lignocelluloses. This is achieved through the hydrolysis of α-L-arabinofuranosidic linkages, which facilitates the complete hydrolysis of hemicelluloses and pectins . This action has significant molecular and cellular effects, including the release of L-arabinosyl moiety as the main product .

Action Environment

The action, efficacy, and stability of Arabinopyranoside can be influenced by various environmental factors. For instance, the chemical stability of similar compounds, such as myricetin, is known to be pH and temperature-dependent . Depending on the environmental conditions, these compounds can exert both potent antioxidant and pro-oxidant effects

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Arabinose can be synthesized through various methods. One novel method involves the biopurification of xylose mother liquor using yeast strains that metabolize other sugars but not L-Arabinose. This method involves fermentation in a medium containing xylose mother liquor, optimizing conditions such as fermentation time and temperature to achieve high purity L-Arabinose .

Industrial Production Methods: Industrial production of L-Arabinose often involves the hydrolysis of arabinoxylan, a component of corn fiber, using enzymes such as β-xylanase, β-xylosidase, and α-L-arabinofuranosidase. The resultant hydrolysate is then subjected to selective fermentation with yeast to remove other sugars, followed by purification processes including decolorization and deionization . Another method involves the hydrolysis of pectin in sugar beet pulp, followed by a series of purification steps to obtain crystalline L-Arabinose .

Chemical Reactions Analysis

Types of Reactions: L-Arabinose undergoes various chemical reactions, including isomerization, oxidation, and reduction. One notable reaction is the isomerization of L-Arabinose to L-Ribulose, D-Galactose, and D-Tagatose, catalyzed by L-Arabinose isomerase .

Common Reagents and Conditions:

    Isomerization: Catalyzed by L-Arabinose isomerase under specific conditions.

    Oxidation: L-Arabinose can be oxidized to form arabinonic acid using oxidizing agents.

    Reduction: Reduction of L-Arabinose can yield arabinitol.

Major Products:

    L-Ribulose: Formed through isomerization.

    Arabinonic Acid: Formed through oxidation.

    Arabinitol: Formed through reduction.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of L-Arabinose: L-Arabinose is unique due to its ability to inhibit sucrase and its low caloric value, making it an attractive alternative to traditional sugars. Its presence in various plant materials and its role in metabolic health further distinguish it from other similar compounds .

Properties

CAS No.

87-72-9

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2S,3S,4S,5S)-oxane-2,3,4,5-tetrol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m0/s1

InChI Key

SRBFZHDQGSBBOR-FCAWWPLPSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O

SMILES

C1C(C(C(C(O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

melting_point

158 - 160 °C

28697-53-2
50986-18-0
87-72-9

physical_description

White odorless powder;  [Alfa Aesar MSDS]

solubility

500.0 mg/mL

Synonyms

Arabinose
L Arabinose
L-Arabinose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-(+)-Arabinose
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L-(+)-Arabinose
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L-(+)-Arabinose
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L-(+)-Arabinose
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L-(+)-Arabinose

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